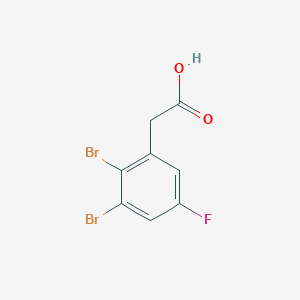
Ethyl 2-(cyclopropylamino)-6-phenylnicotinate
Descripción general
Descripción
Ethyl 2-(cyclopropylamino)-6-phenylnicotinate (ECPN) is an organic compound that is part of the family of esters. It has a range of applications in the field of scientific research and has been studied extensively in the past few decades. ECPN is used as a reagent in various chemical reactions, and is also used as an intermediate in the synthesis of pharmaceuticals and other compounds. In addition, ECPN has been used in a number of biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Ethyl 2-(cyclopropylamino)-6-phenylnicotinate has a number of applications in the field of scientific research. It is used as a reagent in various chemical reactions, and is also used as an intermediate in the synthesis of pharmaceuticals and other compounds. In addition, Ethyl 2-(cyclopropylamino)-6-phenylnicotinate has been used in a number of biochemical and physiological studies. For example, it has been used to study the catalytic activity of enzymes, as well as the effect of drugs on the human body. In addition, Ethyl 2-(cyclopropylamino)-6-phenylnicotinate has been used to study the effects of various environmental pollutants on the human body, as well as the effects of various drugs on the nervous system.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(cyclopropylamino)-6-phenylnicotinate is not completely understood. However, it is known that Ethyl 2-(cyclopropylamino)-6-phenylnicotinate is an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition of the enzyme results in increased levels of acetylcholine in the body, which can have a number of effects, including increased alertness, improved cognitive function, and improved muscle function.
Biochemical and Physiological Effects
Ethyl 2-(cyclopropylamino)-6-phenylnicotinate has been studied extensively in the past few decades, and its effects on the human body have been well documented. It has been shown to have a number of biochemical and physiological effects, including increased alertness, improved cognitive function, and improved muscle function. In addition, Ethyl 2-(cyclopropylamino)-6-phenylnicotinate has been shown to have anti-inflammatory and anti-oxidant effects. It has also been shown to have anti-cancer and anti-viral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 2-(cyclopropylamino)-6-phenylnicotinate has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable at room temperature. In addition, it is non-toxic and has a low boiling point, making it ideal for use in a range of different experiments. However, there are also some limitations to using Ethyl 2-(cyclopropylamino)-6-phenylnicotinate in laboratory experiments. For example, it can be difficult to measure the exact concentration of Ethyl 2-(cyclopropylamino)-6-phenylnicotinate in a solution, and it can also be difficult to control the rate of reaction.
Direcciones Futuras
There are a number of potential future directions for the use of Ethyl 2-(cyclopropylamino)-6-phenylnicotinate in scientific research. It could be used to study the effects of various drugs on the human body, as well as the effects of various environmental pollutants. In addition, it could be used to study the catalytic activity of enzymes, and to develop new drugs and therapies. Finally, it could be used to study the effects of various drugs on the nervous system, as well as to develop new treatments for neurological disorders.
Propiedades
IUPAC Name |
ethyl 2-(cyclopropylamino)-6-phenylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-2-21-17(20)14-10-11-15(12-6-4-3-5-7-12)19-16(14)18-13-8-9-13/h3-7,10-11,13H,2,8-9H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJXGSRBWQKCNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C2=CC=CC=C2)NC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(cyclopropylamino)-6-phenylnicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















